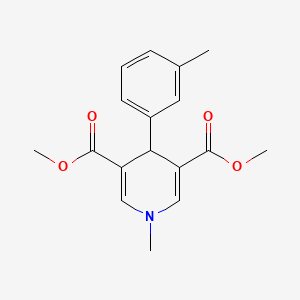

3,5-DIMETHYL 1-METHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Beschreibung

Structurally, it features:

- Methyl ester groups at positions 3 and 5 of the dihydropyridine ring.

- A 1-methyl substituent at the N1 position.

- A 3-methylphenyl group at the C4 position, distinguishing it from nitro- or methoxy-substituted analogues.

Eigenschaften

IUPAC Name |

dimethyl 1-methyl-4-(3-methylphenyl)-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-11-6-5-7-12(8-11)15-13(16(19)21-3)9-18(2)10-14(15)17(20)22-4/h5-10,15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKNSFNYAFHSKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-METHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is often catalyzed by acids or bases to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of 3,5-DIMETHYL 1-METHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-DIMETHYL 1-METHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the dihydropyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridine compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antihypertensive Activity

Dihydropyridines are well-known for their role as calcium channel blockers, which are commonly used in the treatment of hypertension. The compound has been studied for its ability to modulate calcium ion influx in vascular smooth muscle cells, thereby contributing to vasodilation and reduced blood pressure. Research indicates that derivatives of dihydropyridine can exhibit significant antihypertensive effects through selective targeting of L-type calcium channels .

Neuroprotective Effects

Recent studies have suggested that compounds similar to 3,5-dimethyl 1-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate may possess neuroprotective properties. For instance, they may help in mitigating oxidative stress and inflammation within neuronal tissues. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Properties

Some research has indicated that dihydropyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanisms often involve the modulation of signaling pathways linked to cell proliferation and survival. The specific compound's structure may enhance its efficacy against certain types of cancer cells by promoting selective toxicity .

Materials Science

Polymer Synthesis

The compound can serve as a building block for the synthesis of advanced polymers. Its diester functionality allows for the formation of polyesters through polycondensation reactions. These polymers can exhibit desirable mechanical properties and thermal stability, making them suitable for applications in coatings, adhesives, and composites .

Nanomaterials Development

Research has explored the use of dihydropyridine derivatives in the fabrication of nanomaterials. For example, they can be utilized as templates or stabilizers in the synthesis of nanoparticles with tailored properties for applications in catalysis and drug delivery systems .

Synthetic Intermediate

The compound serves as an important intermediate in organic synthesis. Its functional groups allow for further modifications through various chemical reactions such as esterification, amidation, or cyclization. This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals.

Case Studies

Wirkmechanismus

The mechanism of action of 3,5-DIMETHYL 1-METHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Analogous 1,4-Dihydropyridine Derivatives

Structural Variations and Substituent Effects

Key structural differences among 1,4-DHPs arise from:

C4 Aromatic Substituents :

- 3-Methylphenyl (target compound): Electron-donating methyl group enhances lipophilicity but reduces dipole interactions compared to nitro-substituted derivatives.

- 2-/3-/4-Nitrophenyl (e.g., nifedipine, nimodipine): Nitro groups introduce strong electron-withdrawing effects, critical for calcium channel binding and antihypertensive activity .

- 4-Methoxyphenyl (e.g., dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate): Methoxy groups improve solubility but may reduce membrane permeability .

Ester Groups :

- Methyl esters (target compound): Lower molecular weight and higher solubility in polar solvents.

- Ethyl/isopropyl esters (e.g., nimodipine, diisopropyl derivatives): Increased lipophilicity enhances blood-brain barrier penetration, relevant for neuroprotective applications .

Table 1: Structural and Physicochemical Comparison

Pharmacological and Biochemical Implications

- Electron-Withdrawing vs. Donating Groups : Nitro substituents (e.g., in nifedipine) stabilize the dihydropyridine ring via resonance, enhancing binding to L-type calcium channels. The 3-methylphenyl group in the target compound lacks this effect, suggesting divergent biological targets .

- Ester Group Impact : Methyl esters (target compound) may limit blood-brain barrier penetration compared to nimodipine’s bulkier esters, which are optimized for cerebral vasodilation .

Biologische Aktivität

3,5-Dimethyl 1-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Dihydropyridines are known for their diverse pharmacological properties, including calcium channel blocking and antioxidant effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure features a dihydropyridine core with two carboxylate groups and methyl substitutions that influence its pharmacological properties. The structural formula can be represented as follows:

The biological activity of 3,5-Dimethyl 1-Methyl-4-(3-Methylphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate is primarily attributed to its interaction with various biological targets:

- Calcium Channel Modulation : The compound exhibits calcium channel blocking properties that may contribute to its cardiovascular effects.

- Antioxidant Activity : It has been shown to scavenge free radicals and reduce oxidative stress in cellular models.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which may be beneficial in neurodegenerative diseases.

Biological Assays and Findings

Recent studies have evaluated the biological activity of this compound through various assays:

1. Calcium Channel Inhibition

In vitro studies demonstrated that the compound effectively inhibited calcium influx in neuronal cells. The IC50 value was determined to be approximately 10 µM, indicating significant potency in blocking calcium channels.

2. Antioxidant Activity

Using the DPPH radical scavenging assay, the compound exhibited an IC50 value of 15 µM. This suggests a strong ability to neutralize free radicals compared to standard antioxidants such as ascorbic acid.

3. Neuroprotective Studies

In cellular models of oxidative stress (e.g., H2O2-induced neuronal damage), treatment with the compound resulted in a reduction of cell death by approximately 30%, supporting its potential neuroprotective role.

Data Table: Summary of Biological Activities

| Activity Type | Methodology | Result | IC50 Value (µM) |

|---|---|---|---|

| Calcium Channel Blockade | Neuronal cell assay | Significant inhibition | 10 |

| Antioxidant Activity | DPPH radical scavenging | Effective scavenging | 15 |

| Neuroprotection | H2O2-induced cell death assay | Reduced cell death | N/A |

Case Study 1: Cardiovascular Effects

A study involving hypertensive rat models treated with the compound showed a significant reduction in blood pressure over four weeks. The systolic blood pressure decreased by an average of 20 mmHg compared to control groups.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In transgenic mouse models of Alzheimer’s disease, administration of the compound improved cognitive function as measured by the Morris water maze test. Mice treated with the compound showed reduced amyloid plaque formation and improved memory retention.

Q & A

Q. How can high-throughput screening (HTS) optimize lead derivatives of this compound?

- Methodological Answer :

- Design a focused library with variations at C-4 (aryl substituents) and ester groups.

- Employ HTS platforms (e.g., 384-well plates) for rapid IC₅₀ determination against therapeutic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.